Ceftolozane Sulfate, also known as CXA-101 or FR264205, is a novel aminothiazolyl cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria. [, ] It is particularly notable for its potent activity against Pseudomonas aeruginosa, including multi-drug resistant strains. [, , ] Developed to combat the increasing prevalence of bacterial resistance, particularly against other cephalosporins and carbapenems, Ceftolozane Sulfate exhibits improved stability against hydrolysis by AmpC β-lactamases, a key resistance mechanism in P. aeruginosa. [, , ]
Synthesis Analysis
While the exact synthetic pathway for Ceftolozane Sulfate is not detailed in the provided literature, a related paper describes the synthesis and structure-activity relationship (SAR) of novel parenteral anti-pseudomonal cephalosporins, culminating in the discovery of FR264205. [] This suggests a multi-step synthesis involving modifications to the cephalosporin core structure to optimize its pharmacological properties and enhance its activity against resistant P. aeruginosa strains.
Mechanism of Action
Ceftolozane Sulfate, like other β-lactam antibiotics, exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), enzymes essential for peptidoglycan cross-linking, ultimately disrupting cell wall integrity and leading to bacterial cell death. [, ] Ceftolozane Sulfate exhibits a high affinity for PBP3, a key target in P. aeruginosa, contributing to its potent antipseudomonal activity. [] Furthermore, it acts as a weak inducer of AmpC β-lactamase production, which may contribute to its sustained activity against strains with this resistance mechanism. []
Applications
Ceftolozane Sulfate has garnered significant attention in scientific research due to its potent activity against multidrug-resistant P. aeruginosa. [, , , ] Key research applications include:
Investigating Mechanisms of Antibiotic Resistance: Ceftolozane Sulfate's activity against resistant strains has made it a valuable tool for studying resistance mechanisms in P. aeruginosa. [, ] Research has focused on its interaction with PBPs, its stability against β-lactamases, and its ability to overcome other resistance mechanisms like efflux pumps and porin mutations. [, , ]
Evaluating New Antibiotic Combinations: Recognizing the limitations of monotherapy, researchers are exploring the efficacy of Ceftolozane Sulfate in combination with other antibiotics, particularly against multidrug-resistant strains. [, , ] Ceftolozane Sulfate combined with tazobactam has shown promise against ESBL-producing Enterobacteriaceae and P. aeruginosa. [, , ]
Developing New Treatment Strategies: Ceftolozane Sulfate’s activity profile has prompted researchers to investigate its potential in treating challenging infections, particularly those caused by multidrug-resistant P. aeruginosa. [, ] Studies have explored its efficacy against biofilms, a major challenge in chronic infections. []
Understanding the Evolution of Resistance: The emergence of resistance to Ceftolozane Sulfate, although less frequent than with other antibiotics, is being closely monitored. [, ] This research is crucial for developing strategies to preserve its effectiveness and guiding the development of future antibiotics.
Future Directions
Optimizing Dosing Regimens: Further research is needed to refine dosing strategies for Ceftolozane Sulfate, particularly in specific patient populations and for different infection types. []
Related Compounds
Ceftazidime
Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic with known antipseudomonal activity. It acts as a PBP3 inhibitor. [, , , , , , , , , ]
CXA-101
Compound Description: CXA-101 is a previous designation for Ceftolozane, the active component of Ceftolozane sulfate. [, , , , , , , , , , , , , ]
Relevance: CXA-101 is the immediate precursor to Ceftolozane sulfate and possesses the same core structure and antibacterial properties. [, , , , , , , , , , , , , ] The sulfate salt form, Ceftolozane sulfate, is the formulation used clinically.
Imipenem
Compound Description: Imipenem is a carbapenem antibiotic with broad-spectrum activity, known for its PBP2 inhibition. [, , , , , , ]
Relevance: Imipenem serves as a comparator to Ceftolozane sulfate in several studies evaluating their efficacy against Pseudomonas aeruginosa. [, , ] While both drugs show activity against this pathogen, Ceftolozane sulfate exhibits a different PBP binding profile, demonstrating a higher affinity for PBP3 and a lower affinity for PBP2 compared to Imipenem. []
FR264205
Compound Description: FR264205 is an early designation for Ceftolozane, similar to CXA-101. [, , , , , ]
Relevance: Like CXA-101, FR264205 represents a precursor name for Ceftolozane, the active compound in Ceftolozane sulfate. [, , , , , ] The research conducted using these earlier names contributed to the understanding of the compound's activity and properties, ultimately leading to the development of Ceftolozane sulfate.
Piperacillin-tazobactam
Compound Description: Piperacillin-tazobactam is a combination antibiotic comprising the extended-spectrum penicillin piperacillin and the β-lactamase inhibitor tazobactam. [, , , , , , , ]
Relevance: Piperacillin-tazobactam is often used as a comparator to Ceftolozane sulfate in studies assessing the efficacy against resistant Gram-negative bacteria, including Pseudomonas aeruginosa. [, , ] Ceftolozane sulfate has shown superior efficacy compared to piperacillin-tazobactam against some strains, particularly those with multidrug resistance mechanisms. [, ]
CXA-201
Compound Description: CXA-201 refers to the combination of CXA-101 (Ceftolozane) with the β-lactamase inhibitor tazobactam. [, , ]
Relevance: CXA-201 represents the combination of Ceftolozane with tazobactam, similar to the clinically available Ceftolozane sulfate/tazobactam formulation. [, , ] This combination enhances the spectrum of activity by inhibiting β-lactamases, common resistance mechanisms in many Gram-negative bacteria.
Meropenem
Compound Description: Meropenem is a broad-spectrum carbapenem antibiotic. [, , , , , , ]
Relevance: Meropenem is frequently used as a comparator to Ceftolozane sulfate when evaluating their activity against Pseudomonas aeruginosa. [, , , , ] While both demonstrate antipseudomonal activity, Ceftolozane sulfate might offer advantages against specific resistant phenotypes. []
Cefepime
Compound Description: Cefepime is a fourth-generation cephalosporin antibiotic considered relatively stable against hydrolysis by AmpC β-lactamase. [, , , ]
Relevance: Cefepime serves as a comparator in evaluating the activity of Ceftolozane sulfate against resistant Gram-negative bacteria, especially those producing AmpC β-lactamases. [, , ] Ceftolozane sulfate exhibits greater stability against AmpC enzymes compared to Cefepime, leading to improved efficacy against resistant strains. []
Ciprofloxacin
Compound Description: Ciprofloxacin is a fluoroquinolone antibiotic. [, , , , , ]
Relevance: Ciprofloxacin represents a different class of antibiotics compared to Ceftolozane sulfate and is often included in studies as a comparator to assess activity against multidrug-resistant Pseudomonas aeruginosa strains. [, , , ]
Levofloxacin
Compound Description: Levofloxacin is a fluoroquinolone antibiotic. [, , ]
Relevance: Similar to Ciprofloxacin, Levofloxacin serves as a comparator from a different antibiotic class in studies evaluating the efficacy of Ceftolozane sulfate against multidrug-resistant Pseudomonas aeruginosa. [, ]
Tobramycin
Compound Description: Tobramycin is an aminoglycoside antibiotic. [, , ]
Relevance: Tobramycin represents another antibiotic class often used as a comparator to assess the activity of Ceftolozane sulfate against multidrug-resistant Pseudomonas aeruginosa, particularly in the context of chronic respiratory infections. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BMS 986187 is a positive allosteric modulator of δ-opioid receptors. In the presence of the endogenous δ-opioid receptor agonist leu-enkephalin, BMS 986187 has an average EC50 value of 30 nM for β-arrestin recruitment, but has little to no activity in the absence of an agonist. It is 100-fold selective for δ- over µ-opioid receptors in the presence of leu-enkephalin and the endogenous µ-opioid receptor agonist endomorphin I, respectively. BMS-986187 is a novel Potent and Selective Positive Allosteric Modulators of the delta-Opioid Receptor.
BMS-986169 is a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. BMS-986169 showed high binding affinity for the GluN2B subunit allosteric modulatory site (Ki = 4.03-6.3 nM) and selectively inhibited GluN2B receptor function in Xenopus oocytes expressing human N-methyl-d-aspartate receptor subtypes (IC50 = 24.1 nM). BMS-986169 weakly inhibited human ether-a-go-go-related gene channel activity (IC50 = 28.4 μM) and had negligible activity in an assay panel containing 40 additional pharmacological targets.
BMS 986188 is a positive allosteric modulator of δ-opioid receptors, with an EC50 value of 0.05 μM in a β-arrestin recruitment assay in the presence, but not absence, of the opioid receptor agonist leu-enkephalin. It is selective for δ- over μ-opioid receptors (EC50 = >10 μM) in the presence of leu-enkephalin and the μ-opioid receptor agonist endomorphin 1, respectively. BMS-986188 is a novel Potent and Selective Positive Allosteric Modulator of the delta-Opioid Receptor.
Deucravacitinib is a novel oral selective tyrosine kinase 2 (TYK2) inhibitor. Unlike other Janus kinase 1/2/3 inhibitors that bind to the conserved active domain of these non-receptor tyrosine kinases, deucravacitinib binds to the regulatory domain of TYK2 with high selectivity to this therapeutic target. This selectivity towards TYK2 may lead to an improved safety profile of deucravacitinib, as nonselective JAK inhibitors are associated with a range of adverse effects such as altered cholesterol and triglyceride levels and liver and kidney dysfunction. Deucravacitinib was first approved by the FDA in September 2022 to treat moderate-to-severe plaque psoriasis. It was later approved by Health Canada in November 2022 and by the European Medicines Agency in March 2023. Deucravacitinib is a Tyrosine Kinase 2 Inhibitor. The mechanism of action of deucravacitinib is as a Tyrosine Kinase 2 Inhibitor. Deucravacitinib is a small molecule inhibitor of tyrosine kinase 2 that is used in the treatment of moderate-to-severe plaque psoriasis. Deucravacitinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy but has not been linked instances of clinically apparent acute liver injury.
BMS-986260 is a potent, selective, and orally bioavailable TGFβR1 inhibitor (IC50=1.6 nM). BMS-986260 demonstrated functional activity in multiple TGFβ-
dependent cellular assays, excellent kinome selectivity, favorable pharmacokinetic properties, and curative in vivo efficacy in combination with anti-PD-1 antibody in murine colorectal cancer (CRC) models.
Linrodostat is under investigation in clinical trial NCT03247283 (Pharmacokinetics and Metabolism Study in Healthy Male Participants). Linrodostat is an orally available inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), with potential immunomodulating and antineoplastic activities. Upon administration, linrodostat specifically targets and binds to IDO1, a cytosolic enzyme responsible for the oxidation of the amino acid tryptophan into the immunosuppressive metabolite kynurenine. By inhibiting IDO1 and decreasing kynurenine in tumor cells, BMS-986205 restores and promotes the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes, and causes a reduction in tumor-associated regulatory T-cells (Tregs). Activation of the immune system, which is suppressed in many cancers, may induce a cytotoxic T-lymphocyte (CTL) response against the IDO1-expressing tumor cells, thereby inhibiting the growth of IDO1-expressing tumor cells. IDO1, overexpressed by multiple tumor cell types, plays an important role in immunosuppression. Tryptophan depletion inhibits T-lymphocyte proliferation and activation, and subsequently suppresses the immune system.